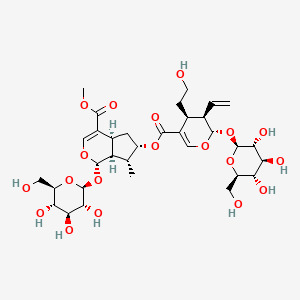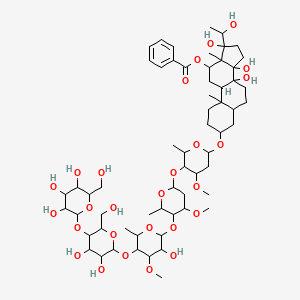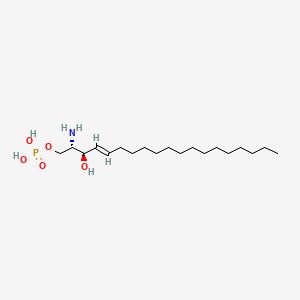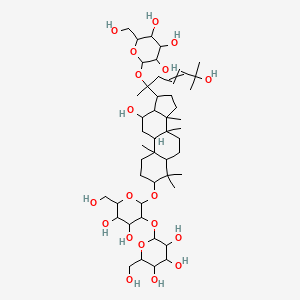
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, also known as 2-PPH, is an organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of experiments and studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structural component of “(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride,” plays a significant role in medicinal chemistry. Its incorporation into drug molecules is driven by the pyrrolidine ring’s ability to improve pharmacokinetic properties and enhance molecular interaction with biological targets. Pyrrolidine derivatives, including those with additional functional groups such as in the specified compound, have been explored for their potential in treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage due to pseudorotation, which is advantageous for developing compounds with selectivity towards specific biological targets (Li Petri et al., 2021).
Heterocyclic Compounds in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, related to the nitrogen heterocycles in the query compound, demonstrate significant versatility in organic synthesis, catalysis, and drug development. These compounds, through their unique electronic and structural properties, have been involved in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, therefore, is crucial for advancing chemistry and developing novel therapeutic agents with enhanced activity and selectivity (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, closely related to the pyridinyl component of the target compound, are prominent in medicinal chemistry due to their wide range of biological activities. These compounds serve as key scaffolds for designing drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties. Their versatility and ability to engage in various non-covalent interactions make them suitable for developing new therapeutics. The review by Abu-Taweel et al. emphasizes the importance of pyridine derivatives in both medicinal and non-medicinal applications, highlighting their significant role in the development of modern medicine (Abu-Taweel et al., 2015).
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
The action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . .
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIPDQBXDCMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1588441-33-1 |
Source


|
| Record name | 3-Pyridinemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)
![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)
